molecular formula C11H17N3O2 B14639034 N-Methyl-N-prop-2-en-1-yl-N'-(5-propyl-1,2-oxazol-3-yl)urea CAS No. 55808-61-2

N-Methyl-N-prop-2-en-1-yl-N'-(5-propyl-1,2-oxazol-3-yl)urea

Cat. No.: B14639034
CAS No.: 55808-61-2
M. Wt: 223.27 g/mol
InChI Key: LNWKHETXCRRKHM-UHFFFAOYSA-N
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Description

N-Methyl-N-prop-2-en-1-yl-N’-(5-propyl-1,2-oxazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea moiety linked to a prop-2-en-1-yl group and a 5-propyl-1,2-oxazol-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-prop-2-en-1-yl-N’-(5-propyl-1,2-oxazol-3-yl)urea typically involves the reaction of N-methyl-N-prop-2-en-1-ylamine with 5-propyl-1,2-oxazol-3-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-prop-2-en-1-yl-N’-(5-propyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-Methyl-N-prop-2-en-1-yl-N’-(5-propyl-1,2-oxazol-3-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-prop-2-en-1-yl-N’-(5-propyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(prop-2-yn-1-yl)aniline
  • Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate
  • ®-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 2-methylbutanoate

Uniqueness

N-Methyl-N-prop-2-en-1-yl-N’-(5-propyl-1,2-oxazol-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

55808-61-2

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

1-methyl-1-prop-2-enyl-3-(5-propyl-1,2-oxazol-3-yl)urea

InChI

InChI=1S/C11H17N3O2/c1-4-6-9-8-10(13-16-9)12-11(15)14(3)7-5-2/h5,8H,2,4,6-7H2,1,3H3,(H,12,13,15)

InChI Key

LNWKHETXCRRKHM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NO1)NC(=O)N(C)CC=C

Origin of Product

United States

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